Pentadeca-9,11-dien-1-ol, also known as 5,10-pentadecadien-1-ol, is a long-chain fatty alcohol characterized by its aliphatic structure containing 15 carbon atoms and two double bonds located at the 9th and 11th positions. Its molecular formula is with a molecular weight of approximately 224.38 g/mol. This compound belongs to the class of organic compounds known as long-chain fatty alcohols, which are typically recognized for their hydrophobic properties and potential applications in various fields such as cosmetics, food, and pharmaceuticals .
These reactions allow for the derivatization of pentadeca-9,11-dien-1-ol into various useful chemical intermediates .
Pentadeca-9,11-dien-1-ol can be synthesized through various methods:
These methods highlight both natural extraction and synthetic approaches as viable pathways for obtaining this compound .
Pentadeca-9,11-dien-1-ol has several potential applications:
Its unique structure allows it to function effectively in these diverse applications .
Understanding these interactions could provide insights into the compound's biological roles and therapeutic potentials .
Pentadeca-9,11-dien-1-ol shares structural similarities with other long-chain fatty alcohols and unsaturated compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Pentadecanol | Saturated Fatty Alcohol | No double bonds; more hydrophobic properties |
| 9,11-Tetradecadienal | Unsaturated Aldehyde | Contains one less carbon; different functional group |
| 8Z,10E-Dodecadienal | Unsaturated Aldehyde | Shorter chain length; different position of double bonds |
| 5Z,10E-Pentadecadienal | Unsaturated Aldehyde | Similar structure but different double bond positioning |
The uniqueness of pentadeca-9,11-dien-1-ol lies in its specific arrangement of double bonds and carbon chain length which influences its physical properties and potential applications compared to these similar compounds .
The biosynthesis of pentadeca-9,11-dien-1-ol in Lepidopteran systems hinges on the activity of fatty acid desaturases, enzymes that introduce double bonds into acyl chains. These desaturases are classified based on the position of the double bond relative to the carboxyl end (Δx) or methyl end (ωx) of the substrate. For pentadeca-9,11-dien-1-ol, a two-step desaturation mechanism is hypothesized: an initial Δ9-desaturation of a saturated C15 fatty acid precursor, followed by a Δ11-desaturation to generate the conjugated diene system.
In Ctenopseustis moths, a novel Δ5-desaturase (Desat7) has been identified, which specifically acts on myristic acid (C14:0) to produce (Z)-5-tetradecenoic acid. While this enzyme does not directly synthesize pentadeca-9,11-dien-1-ol, it exemplifies the substrate specificity and regioselectivity of Lepidopteran desaturases. Similarly, in Thysanoplusia intermixta, a Δ11-desaturase converts palmitic acid (C16:0) to (Z)-11-hexadecenoic acid, which undergoes chain shortening via β-oxidation to yield a C12 intermediate before a second Δ5-desaturation forms the 5,7-diene system. This sequential desaturation-chain shortening mechanism may parallel the biosynthesis of pentadeca-9,11-dien-1-ol in related species.
Table 1: Key Desaturases in Lepidopteran Pheromone Biosynthesis
The diiron active sites of these enzymes facilitate oxygen-dependent dehydrogenation, with conserved histidine residues coordinating the metal centers. Structural studies suggest that substrate binding pockets determine regioselectivity, enabling precise positioning of the acyl chain for double bond formation.
Pentadeca-9,11-dien-1-ol is predominantly synthesized by female moths in the families Tortricidae and Noctuidae, where it functions as a sex pheromone component. In Ctenopseustis obliquana and C. herana, this compound is produced in specialized pheromone glands via the Δ9,Δ11-desaturation pathway. Gas chromatography–mass spectrometry (GC-MS) analyses of gland extracts have identified trace amounts of intermediates such as (Z)-9-pentadecenoic acid, supporting this biosynthetic route.
Beyond Lepidoptera, the bitter leaf weevil (Lixus camerunus) produces structurally related compounds, including (5Z)-tetradec-5-ene and (2E)-tridec-2-enal, through analogous desaturation mechanisms. However, the presence of pentadeca-9,11-dien-1-ol in Coleoptera remains unconfirmed, highlighting taxonomic specificity in pheromone composition.
Natural Producers of Dienyl Pheromones
Ecological niche partitioning drives variations in pheromone blends. For example, sympatric Ctenopseustis species modulate desaturase expression to avoid cross-attraction, with pentadeca-9,11-dien-1-ol serving as a species-specific signal.
Biosynthetic pathways for pentadeca-9,11-dien-1-ol diverge significantly across insect taxa, reflecting adaptations to ecological pressures. In Tortricidae, a Δ9-desaturase initiates the pathway by converting pentadecanoic acid to (Z)-9-pentadecenoic acid, followed by a Δ11-desaturase to yield (9Z,11Z)-pentadecadienoic acid. Subsequent reduction of the carboxyl group produces the alcohol.
By contrast, Noctuidae such as Thysanoplusia intermixta utilize a chain-shortening strategy. Here, palmitic acid (C16:0) undergoes Δ11-desaturation to (Z)-11-hexadecenoic acid, which is truncated to (Z)-7-dodecenoic acid via β-oxidation before Δ5-desaturation forms the diene. This pathway conserves metabolic resources by repurposing elongated precursors.
Table 2: Comparative Biosynthetic Strategies
In Curculionidae, a Δ5-desaturase acts directly on tetradecanoic acid, bypassing the need for chain elongation. This efficiency may reflect evolutionary trade-offs in resource-limited environments.
The evolutionary history of desaturases further elucidates these differences. Gene duplication events in ancestral Lepidoptera gave rise to specialized pheromone desaturases, while Coleoptera independently evolved analogous enzymes. Phylogenetic analyses reveal that Tortricid Δ9-desaturases cluster with metabolic Δ9-desaturases, whereas Δ11-desaturases form a distinct clade, underscoring functional divergence.
The Wittig olefination reaction stands as one of the most versatile and widely employed methodologies for the stereoselective construction of conjugated diene systems in pentadeca-9,11-dien-1-ol synthesis [1] [2]. This transformation enables the direct conversion of aldehydes and ketones to alkenes through reaction with phosphonium ylides, offering predictable stereochemical outcomes essential for achieving the specific geometric configuration required in the target molecule [3].
The mechanism of Wittig olefination proceeds through the formation of a four-membered oxaphosphetane intermediate, which subsequently undergoes stereospecific elimination to yield the desired alkene product [2]. For conjugated diene formation, the reaction typically employs stabilized phosphonium ylides that react with aldehyde substrates to generate the carbon-carbon double bonds with controlled stereochemistry [4]. The stereochemical outcome is largely determined by the nature of the ylide employed, with non-stabilized ylides favoring Z-selective products and stabilized ylides generally providing E-selective alkenes [5].
Recent advances in stereoselective Wittig methodology have demonstrated remarkable improvements in the synthesis of polyunsaturated fatty alcohols such as pentadeca-9,11-dien-1-ol [6]. The utilization of carefully designed phosphonium salts derived from appropriate halogenated precursors allows for the sequential construction of the conjugated diene system through iterative olefination reactions [7]. This approach has proven particularly effective when combined with protecting group strategies that maintain the integrity of the terminal alcohol functionality throughout the synthetic sequence.
| Ylide Type | Stereoselectivity | Typical E:Z Ratio | Application in Diene Synthesis |
|---|---|---|---|
| Non-stabilized | Z-selective | 5:95 | Terminal alkene formation |
| Semi-stabilized | Moderate E-selectivity | 70:30 | Internal diene construction |
| Stabilized | E-selective | 95:5 | Conjugated system assembly |
The development of tandem Wittig olefination protocols has emerged as a particularly powerful strategy for the efficient assembly of pentadeca-9,11-dien-1-ol frameworks [8]. These cascade reactions allow for the simultaneous formation of multiple carbon-carbon bonds in a single synthetic operation, significantly reducing the number of isolation and purification steps required [4]. The success of these transformations relies heavily on the careful selection of reaction conditions, including solvent choice, temperature control, and the strategic use of additives that can influence the stereochemical outcome.
Phosphonium ylide reactivity can be further enhanced through the incorporation of novel stabilizing groups that modulate both the nucleophilicity and stereoselectivity of the ylide species [2]. Recent investigations have explored the use of electron-withdrawing substituents that can influence the kinetic versus thermodynamic control of the olefination process, enabling access to previously challenging stereoisomeric configurations of the target diene system [3].
The scalability of Wittig olefination reactions for industrial applications has been demonstrated through the development of continuous flow methodologies that enable precise control of reaction parameters [8]. These approaches offer significant advantages in terms of heat and mass transfer, allowing for more efficient and reproducible synthesis of pentadeca-9,11-dien-1-ol on preparative scales while maintaining the high stereoselectivity characteristic of batch processes.
Catalytic hydrogenation represents a fundamental approach for achieving precise stereochemical control in the synthesis of pentadeca-9,11-dien-1-ol, particularly in the selective reduction of alkyne precursors to the desired diene configuration [9] [10]. The development of highly selective catalytic systems has enabled chemists to access specific geometric isomers of the target molecule while avoiding over-reduction to the corresponding saturated alcohol [11].
The stereochemical outcome of catalytic hydrogenation is profoundly influenced by the choice of catalyst system, with rhodium-based complexes demonstrating exceptional selectivity for the formation of Z-configured alkenes from alkyne substrates [11]. These catalysts operate through a mechanism involving coordination of the alkyne to the metal center, followed by stereoselective delivery of hydrogen atoms to generate the desired alkene geometry [10]. The ability to control the stereochemistry through catalyst design has proven particularly valuable for accessing the specific 9,11-diene configuration required in pentadeca-9,11-dien-1-ol.
Recent advances in asymmetric hydrogenation methodology have introduced novel ligand systems that can direct the stereochemical course of the reduction with remarkable precision [10]. Chiral phosphine ligands, when combined with rhodium or ruthenium catalyst precursors, have demonstrated the ability to achieve enantioselectivities exceeding 97% in the hydrogenation of prochiral alkene substrates [10]. This level of stereochemical control is essential for the synthesis of biologically active forms of pentadeca-9,11-dien-1-ol where specific geometric configurations are required for optimal activity.
| Catalyst System | Substrate Type | Selectivity | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Rhodium-phosphine | Terminal alkynes | Z-selective (>95%) | 85-92% | H₂ (1 atm), room temperature |
| Ruthenium-bisphosphine | Internal alkynes | E-selective (>90%) | 78-88% | H₂ (5 atm), 50°C |
| Cobalt-pincer | Conjugated dienes | 1,4-reduction (>85%) | 70-85% | H₂ (2 atm), 40°C |
The concept of transfer hydrogenation has gained significant attention as an alternative to traditional molecular hydrogen-based systems [9]. These protocols employ hydrogen donors such as formic acid, alcohols, or water as the ultimate source of reducing equivalents, often providing superior functional group tolerance compared to conventional hydrogenation methods [12]. Transfer hydrogenation systems have proven particularly effective for the selective reduction of conjugated diene systems without affecting sensitive functional groups present elsewhere in the molecule.
Heterogeneous catalysis approaches have demonstrated remarkable efficiency in the large-scale production of pentadeca-9,11-dien-1-ol through the development of supported metal catalysts that combine high activity with excellent recyclability [13]. Rhodium-bismuth alloy catalysts supported on silica have shown unprecedented regioselectivity for the hydrogenation of terminal alkene positions while leaving internal double bonds intact [13]. This selectivity profile is particularly valuable for the controlled partial reduction of polyunsaturated precursors to generate the desired diene configuration.
The application of computational methods has revolutionized the understanding of catalyst-substrate interactions in stereoselective hydrogenation reactions [9]. Density functional theory calculations have provided detailed insights into the transition state structures that determine the stereochemical outcome, enabling the rational design of new catalyst systems with improved selectivity profiles [14]. These theoretical frameworks have proven invaluable for predicting the behavior of novel ligand architectures before experimental validation.
The implementation of green chemistry principles in the large-scale synthesis of pentadeca-9,11-dien-1-ol has become increasingly important as industrial processes seek to minimize environmental impact while maintaining economic viability [15] [16]. These innovations focus on the development of sustainable synthetic routes that reduce waste generation, eliminate toxic reagents, and improve overall atom economy [17].
Solvent-free reaction conditions represent one of the most significant advances in environmentally sustainable synthesis of pentadeca-9,11-dien-1-ol [18]. These methodologies eliminate the need for large volumes of organic solvents, which traditionally constitute the majority of waste generated in pharmaceutical and fine chemical manufacturing [19]. Mechanochemical approaches, utilizing ball milling or grinding techniques, have demonstrated the ability to promote carbon-carbon bond formation reactions without the use of any solvent system [18].
| Green Chemistry Approach | Environmental Benefit | Process Improvement | Industrial Applicability |
|---|---|---|---|
| Solvent-free reactions | 90% waste reduction | Simplified purification | High |
| Microwave-assisted synthesis | 75% energy reduction | Reduced reaction times | Moderate |
| Biocatalytic transformations | Non-toxic catalysts | Mild reaction conditions | Growing |
| Flow chemistry | Continuous processing | Enhanced safety | High |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of carbon-carbon bonds required in pentadeca-9,11-dien-1-ol synthesis while significantly reducing energy consumption [18]. The selective heating of polar molecules under microwave irradiation enables reactions to proceed at lower bulk temperatures, often with dramatically reduced reaction times compared to conventional heating methods [19]. This technology has proven particularly effective for Wittig olefination reactions, where the rapid heating can improve both yield and stereoselectivity.
The development of biocatalytic approaches represents a paradigm shift toward more sustainable synthesis of complex organic molecules such as pentadeca-9,11-dien-1-ol [20] [8]. Engineered microorganisms, particularly modified strains of Escherichia coli and Saccharomyces cerevisiae, have been developed to produce long-chain fatty alcohols through metabolic engineering approaches [21]. These systems offer the advantage of operating under mild conditions while producing the target molecules with high selectivity and minimal by-product formation.
Continuous flow chemistry has revolutionized the scale-up potential for pentadeca-9,11-dien-1-ol synthesis by enabling precise control of reaction parameters and improved safety profiles [8]. Flow reactors allow for the sequential execution of multiple synthetic transformations in a continuous manner, eliminating the need for intermediate isolation and purification steps [15]. This approach has proven particularly valuable for reactions involving hazardous reagents or extreme conditions, as the small reactor volumes minimize the associated risks.
Aqueous-phase synthesis methodologies have gained prominence as alternatives to traditional organic solvent-based processes [16]. The development of surfactant-catalyzed reactions in water has enabled efficient carbon-carbon bond formation while eliminating the need for volatile organic compounds [16]. Micellar catalysis systems have demonstrated remarkable efficiency in promoting Wittig olefination reactions in aqueous media, offering both environmental and economic advantages for large-scale production.
| Sustainable Technology | Energy Efficiency | Waste Reduction | Cost Impact |
|---|---|---|---|
| Continuous flow processing | 60% improvement | 80% reduction | 15% decrease |
| Aqueous-phase catalysis | 45% improvement | 70% reduction | 20% decrease |
| Microwave acceleration | 75% improvement | 25% reduction | 10% decrease |
| Biocatalytic synthesis | 85% improvement | 95% reduction | Variable |
The integration of renewable feedstocks into pentadeca-9,11-dien-1-ol synthesis represents a fundamental shift away from petroleum-based starting materials [17]. Plant-derived fatty acids and alcohols can serve as sustainable precursors for the construction of the target molecule, often requiring fewer synthetic transformations compared to traditional approaches [22]. This strategy aligns with broader sustainability goals while potentially reducing production costs through the utilization of abundant biological resources.
Field bioassay studies have established critical dose-response relationships for pentadecadienol compounds in natural insect populations, revealing distinct behavioral activation thresholds and optimal concentration ranges for effective chemical communication [4] [11] [12]. The sphingid moth Dolbina tancrei demonstrates particularly well-characterized dose-response patterns for 9,11-pentadecadienal isomers in field conditions [4].
Field trials with Dolbina tancrei have demonstrated that the optimal behavioral response occurs with a 90:10 blend of (9E,11Z)-9,11-pentadecadienal and (9Z,11Z)-9,11-pentadecadienal [4]. Male moth captures reached maximum levels when traps were baited with this specific ratio, indicating that both geometric isomers are essential for eliciting full behavioral response [4]. Single-component lures using only one isomer resulted in significantly reduced attraction compared to the binary blend [4].
Dose-response studies with the pyralid moth Dioryctria abietella have revealed optimal field attraction at loading doses of 100-200 micrograms for the primary component (9Z,11E)-tetradecadienyl acetate combined with 1000-3000 micrograms of the C25 pentaene co-component [11]. Field trials conducted in Korean Pinus forests demonstrated that traps baited with ratios of 100:1000, 100:2000, and 100:3000 micrograms achieved maximum male captures [11]. These studies establish clear quantitative thresholds for effective field deployment of pentadecadienol-related pheromone systems [11].
Behavioral response thresholds exhibit species-specific patterns that reflect evolutionary adaptations to particular ecological niches. Studies with Eurytoma maslovskii have shown that male captures exceed 80 percent of maximum response at loading doses of 100 micrograms of (2S,10R)-DiMe-12Pr, with the natural pheromone blend consisting of an 8:2 ratio of the major and minor components [13]. Field experiments conducted in Korean apricot orchards demonstrated consistent dose-response relationships across multiple seasonal trials [13].
The temporal dynamics of pheromone release significantly influence behavioral response thresholds in field conditions. Research with Elaphidion mucronatum has established that lures releasing (2E,6Z,9Z)-2,6,9-pentadecatrienal at rates of 100.8 ± 4.0 micrograms per day achieve optimal male attraction. Lower release rates result in proportionally reduced captures, while excessive release rates can lead to behavioral adaptation and reduced responsiveness.
Environmental factors substantially modulate behavioral dose-response relationships in field settings. Temperature, humidity, wind patterns, and atmospheric oxidation all influence the effective concentration of pheromone compounds reaching target insects [14]. Studies have documented that ozone concentrations as low as 20-45 parts per billion by volume can degrade unsaturated pheromone components, effectively raising the behavioral threshold concentrations required for insect response [14].
Seasonal variation in behavioral sensitivity creates dynamic dose-response patterns that vary throughout the flight period of target species. Early-season populations often demonstrate heightened sensitivity to lower pheromone concentrations, while late-season individuals may require higher doses to elicit equivalent behavioral responses [11] [13]. These patterns reflect changes in reproductive physiology and competitive pressure throughout the mating season [11].
The chemical communication systems involving pentadeca-9,11-dien-1-ol demonstrate complex synergistic interactions with multiple co-pheromonal components that significantly enhance behavioral efficacy beyond simple additive effects [15] [11] [10]. These interactions represent sophisticated evolutionary adaptations that enable precise species-specific signaling and optimize mate-finding efficiency in complex chemical environments [15] [16].
Plant volatile compounds frequently exhibit synergistic interactions with pentadecadienol-based pheromone systems, creating multi-modal chemical signals that integrate host plant recognition with mate-finding behaviors [15] [11]. Field studies with Dioryctria abietella have demonstrated that limonene, a major volatile component from Korean pine cones, acts as a synergist when combined with the binary pheromone blend of (9Z,11E)-tetradecadienyl acetate and C25 pentaene [11]. Traps baited with the three-component mixture captured significantly more males than traps containing only the pheromone components [11].
The synergistic mechanism involves enhanced receptor activation through multiple olfactory pathways that converge to amplify behavioral response [15] [17]. Plant volatiles such as limonene, myrcene, and alpha-pinene elicit dose-dependent electroantennographic responses in both male and female antennae, indicating that these compounds interact with dedicated olfactory receptor systems [11]. The integration of plant volatile and pheromone signals likely occurs at the level of the antennal lobe or higher processing centers in the insect brain [15].
Multi-component pheromone blends demonstrate precise stoichiometric requirements for optimal synergistic activity [10] [13]. Research with Eurytoma maslovskii has established that the natural 8:2 ratio of (2S,10R)-DiMe-12Pr to (2S,8S)-DiMe-10Pr produces maximum male attraction, with significant reductions in capture when this ratio is altered [13]. Field experiments testing various mixing ratios (100:0, 80:20, 50:50, 20:80, 0:100) confirmed that deviations from the natural ratio result in suboptimal behavioral responses [13].
The molecular basis of synergistic interactions involves coordinated activation of multiple receptor types that process different components of the chemical signal [2] [9]. Studies with Antheraea polyphemus have revealed that three distinct pheromone-binding protein subtypes (ApolPBP1, ApolPBP2, ApolPBP3) are co-expressed in the same sensillum lymph and demonstrate differential binding preferences for various pheromone components [2]. This arrangement enables simultaneous processing of multiple chemical signals and their integration into unified behavioral outputs [2].
Antagonistic effects can modulate synergistic interactions when inappropriate stereoisomers or structural analogs are present in the chemical environment [10] [13]. Research has demonstrated that specific enantiomers can function as behavioral antagonists, disrupting the normal synergistic response even when present at relatively low concentrations [10]. Field studies with Eurytoma maslovskii showed that certain enantiomers of the pheromone components significantly reduced attraction to the optimal (2S,10R)-DiMe-12Pr formulation [13].
Temporal release patterns influence the magnitude of synergistic interactions between co-pheromonal components. Studies indicate that synchronized release of primary and synergistic components produces maximum behavioral effect, while temporal separation can reduce or eliminate synergistic enhancement. This temporal coordination reflects the natural pheromone release patterns of calling females and ensures optimal signal detection by responding males.